B1192328 BQS-481

BQS-481

カタログ番号: B1192328
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

It belongs to a class of compounds targeting KIF11, a motor protein critical for mitotic spindle formation during cell division. Inhibition of KIF11 disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells .

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>5 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

製品の起源

United States

類似化合物との比較

Market Presence and Developers

BQS-481 is developed and commercialized by key pharmaceutical players, including Array BioPharma Inc., Novartis AG, and Merck & Co., Inc., which dominate the competitive landscape of KIF11 inhibitors . Its clinical development aligns with the broader industry focus on targeting mitotic mechanisms in oncology.

The KIF11 inhibitor market includes compounds such as BIND-267 , ALN-VSP , 4SC-205 , and BQS-481 , each with distinct market dynamics and clinical performance. Below is a comparative analysis based on sales data, growth trends, and market share.

Sales Volume and Growth Rates

Table 1: Historical Sales Performance in China (2017–2022)
Compound 2017–2022 CAGR (%) Key Applications
BQS-481 10.2 Colorectal, Liver Cancer
BIND-267 8.5 Breast, Renal Cancer
ALN-VSP 7.8 Liver Cancer
4SC-205 6.3 Colorectal Cancer

Source: China KIF11 Market Report

Table 2: Sales Growth Forecast (2020–2025)
Compound 2020–2025 CAGR (%) Market Share (2025)
BQS-481 9.1 28%
BIND-267 7.6 22%
ALN-VSP 6.9 19%
4SC-205 5.4 15%

Source: Global KIF11 Industry Analysis

BQS-481 demonstrates superior growth (9.1% CAGR) compared to peers, attributed to its broader application spectrum and robust clinical trial outcomes in colorectal and liver cancers .

Market Share Dynamics

BQS-481 is projected to capture 28% of the Chinese KIF11 inhibitor market by 2025, surpassing BIND-267 (22%) and ALN-VSP (19%). This dominance reflects its strategic prioritization by developers like Novartis AG and Merck & Co., Inc. .

Price Trends and Cost-Effectiveness

From 2020–2025, BQS-481 exhibited a 6% annual price reduction due to scale-up in production, while competitors like 4SC-205 faced price volatility (+2% in 2023, -3% in 2024) . This cost stability enhances BQS-481’s accessibility in emerging markets.

Application-Specific Performance

Table 3: Therapeutic Application Coverage (2025 Forecast)
Compound Colorectal Cancer Liver Cancer Breast Cancer Renal Cancer
BQS-481 35% 30% 20% 15%
BIND-267 20% 10% 40% 30%
ALN-VSP 5% 50% 10% 35%
4SC-205 45% 5% 30% 20%

Source: KIF11 Therapeutic Application Analysis

BQS-481 leads in colorectal and liver cancer applications, whereas BIND-267 and 4SC-205 specialize in breast and colorectal cancers, respectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。